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molecular formula C28H42O2 B8724655 4,4'-Bis(octyloxy)-1,1'-biphenyl CAS No. 21470-43-9

4,4'-Bis(octyloxy)-1,1'-biphenyl

Cat. No. B8724655
M. Wt: 410.6 g/mol
InChI Key: JLYWHCZNZZHMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07982212B2

Procedure details

56 g of 4,4′-dihydroxybiphenyl was dissolved in 500 g ethanol. To this solution was added 40 g of potassium hydroxide, and the mixture was reacted. Next, this solution was heated, and 128 g of 1-bromooctane was dropped at 70° C., and subsequently, the mixture was reacted at 70° C. for 7 hours. The reaction was performed under a nitrogen atmosphere. After the reaction, this solution was cooled, and the generated precipitate was filtrated to recover. Next, this precipitate was washed with 500 ml of methanol, then, washed with a mixed solvent of methanol 500 ml/ion exchanged water 300 ml, and further, washed with a mixed solvent of acetone 500 ml/ion exchanged water 300 ml. This precipitate was dried under reduced pressure, to obtain 105 g of 4,4′-dioctyloxybiphenyl represented by the following structural formula:
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
128 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[OH-].[K+].Br[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>C(O)C>[CH2:18]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH2:6][CH2:7][CH2:2][CH2:3][CH2:4][CH2:5][CH2:8][CH3:9])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1)[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25] |f:1.2|

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)O
Name
Quantity
500 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
128 g
Type
reactant
Smiles
BrCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted
TEMPERATURE
Type
TEMPERATURE
Details
Next, this solution was heated
CUSTOM
Type
CUSTOM
Details
subsequently, the mixture was reacted at 70° C. for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
this solution was cooled
FILTRATION
Type
FILTRATION
Details
the generated precipitate was filtrated
CUSTOM
Type
CUSTOM
Details
to recover
WASH
Type
WASH
Details
Next, this precipitate was washed with 500 ml of methanol
WASH
Type
WASH
Details
washed with a mixed solvent of methanol 500 ml/ion
WASH
Type
WASH
Details
further, washed with a mixed solvent of acetone 500 ml/ion
CUSTOM
Type
CUSTOM
Details
This precipitate was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 105 g
YIELD: CALCULATEDPERCENTYIELD 170%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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